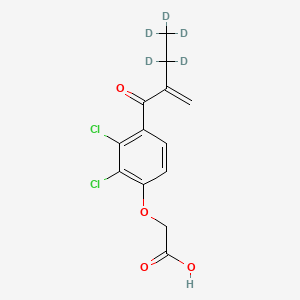
4-Desmethoxy Omeprazole-d3 Sulfide
Übersicht
Beschreibung
4-Desmethoxy Omeprazole-d3 Sulfide is a deuterated analog of 4-Desmethoxy Omeprazole Sulfide, which is a metabolite of Omeprazole . Omeprazole is a proton pump inhibitor drug used to treat acid-related diseases such as gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome .
Synthesis Analysis
The synthesis of 4-Desmethoxy Omeprazole-d3 Sulfide involves chemical reactions that result in the formation of a deuterated thioether derivative of 4-Desmethoxy Omeprazole Sulfide . The exact synthesis process is not provided in the available resources.Molecular Structure Analysis
The molecular formula of 4-Desmethoxy Omeprazole-d3 Sulfide is C16H14D3N3OS . It is a deuterated thioether derivative of 4-Desmethoxy Omeprazole Sulfide, with three deuterium atoms substituted for three hydrogen atoms .Physical And Chemical Properties Analysis
The molecular weight of 4-Desmethoxy Omeprazole-d3 Sulfide is 302.41 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Omeprazole as a Gastric Inhibitor :
- Omeprazole inhibits gastric (H+-K+)-ATPase by oxidizing essential sulfhydryl groups in the enzyme, impacting gastric acid secretion (Im et al., 1985).
Tautomerism and Structural Analysis :
- The tautomerism of Omeprazole in solution has been studied, highlighting its molecular behavior and structural aspects (Claramunt et al., 2004).
Metabolite Interactions and Drug-Drug Interactions :
- Omeprazole metabolites, including Omeprazole sulfone and 5′-O-desmethylomeprazole, have been studied for their interaction with cytochrome P450 enzymes, contributing to drug-drug interaction research (Shirasaka et al., 2013).
Degradation and Electrochemical Studies :
- Investigations into the degradation of Omeprazole and its reactions in the absence of nucleophiles have provided insights into its stability and transformation under various conditions (Qaisi et al., 2006).
Cytochrome P450 Mediated Metabolism :
- The identification of human liver cytochrome P450 isoforms involved in Omeprazole metabolism offers crucial information for understanding its pharmacokinetics and interactions with other drugs (Andersson et al., 1993).
Conformational Analysis and Stereochemistry :
- A study of the conformational spaces of Omeprazole has been conducted, which is critical for understanding its pharmacological action and interaction with biological targets (Caner et al., 2006).
Pharmacokinetics and Metabolite Analysis :
- Research on the effect of other drugs like cimetidine and phenobarbital on the metabolite kinetics of Omeprazole in rats provides insights into its pharmacokinetics and potential drug interactions (Park et al., 2005).
Enantioselective Quantification in Human Serum :
- Enantioselective quantification of Omeprazole and its metabolites in human serum has been achieved, advancing the understanding of its metabolic processing in the human body (Martens-Lobenhoffer et al., 2007).
Bio-Oxidation for Drug Preparation :
- A study on the bio-oxidation of Omeprazole sulfide for the preparation of (S)-Omeprazole, an anti-ulcer medicine, using a biphasic system, highlights its application in pharmaceutical synthesis (Zhang et al., 2021).
Synthesis and Impurity Analysis :
- Research on the novel synthesis of Omeprazole and analysis of its pharmaceutical impurities provides valuable information for drug manufacturing and quality control (Saini et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 4-Desmethoxy Omeprazole-d3 Sulfide is the proton pump . This compound is a deuterated analog of 4-Desmethoxy Omeprazole Sulfide, which is a metabolite of Omeprazole . Omeprazole is a proton pump inhibitor drug used to treat acid-related diseases .
Mode of Action
4-Desmethoxy Omeprazole-d3 Sulfide interacts with its target, the proton pump, by inhibiting its function . This results in a decrease in gastric acid secretion, thereby providing relief from acid-related diseases .
Biochemical Pathways
The compound affects the biochemical pathway responsible for gastric acid secretion . By inhibiting the proton pump, it disrupts the process of hydrogen ion (proton) transfer into the stomach, which is a crucial step in the production of gastric acid .
Pharmacokinetics
The pharmacokinetics of 4-Desmethoxy Omeprazole-d3 Sulfide involves its absorption, distribution, metabolism, and excretion (ADME). As a deuterated compound, it is used in research studies to determine the metabolic pathways of Omeprazole and its metabolites, as well as to investigate the pharmacokinetics and pharmacodynamics of the drug .
Result of Action
The molecular and cellular effects of 4-Desmethoxy Omeprazole-d3 Sulfide’s action include a reduction in gastric acid secretion, leading to an increase in gastric pH . This helps in the management of acid-related diseases such as gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome .
Eigenschaften
IUPAC Name |
2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-6-11(2)15(17-8-10)9-21-16-18-13-5-4-12(20-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUHHMNQRUNZTP-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CSC2=NC3=C(N2)C=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=C(C=C(C=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desmethoxy Omeprazole-d3 Sulfide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)



